1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride
CAS No.: 1439898-20-0
Cat. No.: VC5246990
Molecular Formula: C12H18ClN
Molecular Weight: 211.73
* For research use only. Not for human or veterinary use.
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride - 1439898-20-0](/images/structure/VC5246990.png)
Specification
CAS No. | 1439898-20-0 |
---|---|
Molecular Formula | C12H18ClN |
Molecular Weight | 211.73 |
IUPAC Name | [1-[(2-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-11(10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H |
Standard InChI Key | KXFHGBMAJYBBJR-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CC2(CC2)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s systematic name, 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride, denotes a cyclopropane ring bonded to a methanamine group (-CH2NH2) and a 2-methylbenzyl substituent. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmacological applications .
Molecular Formula and Weight
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves cyclopropanation followed by functional group modifications:
-
Cyclopropanation:
Styrene derivatives undergo cyclopropanation using ethyl diazoacetate in the presence of a copper catalyst (e.g., Cu(acac)₂) to yield trans- and cis-cyclopropane esters . For example:Separation of isomers is achieved via silica gel chromatography .
-
Amine Formation:
The ester intermediate is hydrolyzed to a carboxylic acid, converted to an amide, and reduced to the primary amine using borane-dimethyl sulfide . -
Salt Formation:
The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
-
Isomer Separation: trans-isomers often dominate due to steric preferences during cyclopropanation .
-
Yield Improvements: Catalytic asymmetric methods remain underdeveloped for this specific scaffold.
Physicochemical Properties
Physical State and Solubility
-
Solubility: Highly soluble in water (>50 mg/mL) due to ionic hydrochloride form; moderate solubility in polar organic solvents (e.g., methanol, ethanol) .
Stability Profile
-
Thermal Stability: Decomposes above 200°C without a sharp melting point .
-
Photostability: Susceptible to UV-induced degradation; storage in amber containers is recommended .
Property | Value/Description | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 211.73 g/mol | |
Solubility (water) | >50 mg/mL | |
Thermal decomposition | >200°C |
Applications and Future Directions
Pharmaceutical Development
-
Lead Optimization: The compound’s scaffold serves as a starting point for designing 5-HT2C agonists with improved selectivity .
-
Prodrug Potential: The primary amine may be acylated or alkylated to modulate bioavailability.
Chemical Biology
-
Radiolabeling: Incorporating isotopes (e.g., ¹¹C) could enable PET imaging of serotonin receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume